![molecular formula C11H26Cl2N2O B1398350 2-{Ethyl[2-(3-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride CAS No. 1220020-56-3](/img/structure/B1398350.png)
2-{Ethyl[2-(3-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride
Overview
Description
“2-{Ethyl[2-(3-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride” is a chemical compound with the formula C₁₁H₂₆Cl₂N₂O . It is used in scientific research and has diverse applications, such as drug development and organic synthesis.
Molecular Structure Analysis
The molecular structure of “2-{Ethyl[2-(3-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride” is represented by the formula C₁₁H₂₆Cl₂N₂O . The InChI code for this compound is 1S/C10H22N2O.2ClH/c1-12(7-8-13)6-4-10-3-2-5-11-9-10;;/h10-11,13H,2-9H2,1H3;2*1H .Physical And Chemical Properties Analysis
The molecular weight of “2-{Ethyl[2-(3-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride” is 273.24300 . Unfortunately, specific information about its density, boiling point, and melting point is not available .Scientific Research Applications
Drug Design and Synthesis
Piperidines are among the most important synthetic fragments for designing drugs . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, “2-{Ethyl[2-(3-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride” could potentially be used in the design and synthesis of new drugs.
Biological Evaluation of Potential Drugs
The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This suggests that “2-{Ethyl[2-(3-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride” could be used in the biological evaluation of potential drugs.
Synthesis of Piperidine Derivatives
The current scientific literature summarizes recent intra- and intermolecular reactions leading to the formation of various piperidine derivatives . Therefore, “2-{Ethyl[2-(3-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride” could be used in the synthesis of various piperidine derivatives.
Research on Multicomponent Reactions
Piperidines play a significant role in multicomponent reactions . “2-{Ethyl[2-(3-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride” could potentially be used in research on these types of reactions.
Research on Piperidinones
Piperidinones are a type of piperidine derivative . “2-{Ethyl[2-(3-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride” could potentially be used in research on piperidinones.
Research on Substituted Piperidines
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . “2-{Ethyl[2-(3-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride” could potentially be used in this area of research.
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 2-{Ethyl[2-(3-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride, also known as EPEA
Mode of Action
Piperidine-containing compounds are important synthetic medicinal blocks for drug construction . The interaction of EPEA with its targets and the resulting changes would need to be determined through further scientific investigation.
Biochemical Pathways
Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives
properties
IUPAC Name |
2-[ethyl(2-piperidin-3-ylethyl)amino]ethanol;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O.2ClH/c1-2-13(8-9-14)7-5-11-4-3-6-12-10-11;;/h11-12,14H,2-10H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPUCFGZCXQHQMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCC1CCCNC1)CCO.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{Ethyl[2-(3-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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